molecular formula C18H22N2O B2973378 N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide CAS No. 1958187-78-4

N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide

Cat. No. B2973378
CAS RN: 1958187-78-4
M. Wt: 282.387
InChI Key: HXBYQDZZRCMYLK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA, which regulates neuronal excitability in the central nervous system. CPP-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression.

Mechanism Of Action

N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide works by inhibiting the enzyme GABA-AT, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in the pathophysiology of various neurological and psychiatric disorders. By increasing GABA levels, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide enhances the inhibitory tone of the brain, which can reduce seizure activity, anxiety, and depression, and prevent drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to increase brain levels of GABA in animal models and humans. In animal models of epilepsy, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce seizure activity and improve cognitive function. In addiction models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety and depression models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce anxiety-like and depressive-like behaviors.

Advantages And Limitations For Lab Experiments

N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has some limitations in lab experiments. It has a short half-life, which requires frequent dosing, and it can cause toxicity at high doses.

Future Directions

For N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide research include exploring its potential in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, and developing new formulations that can improve its pharmacokinetic properties.

Synthesis Methods

N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide can be synthesized through a multi-step process starting from 3-cyclobutylbenzoyl chloride and cyclohexylamine. The synthesis involves the formation of an amide bond between the two compounds, followed by the addition of cyanide to the cyclohexyl group, and finally, the removal of the protecting group from the cyclobutyl group.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been extensively studied in preclinical and clinical trials for its therapeutic potential in various neurological and psychiatric disorders. In animal models of epilepsy, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to increase brain levels of GABA, reduce seizure activity, and improve cognitive function. In addiction models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce drug-seeking behavior and prevent relapse. In anxiety and depression models, N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide has been shown to reduce anxiety-like and depressive-like behaviors.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-3-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c19-13-18(10-2-1-3-11-18)20-17(21)16-9-5-8-15(12-16)14-6-4-7-14/h5,8-9,12,14H,1-4,6-7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYQDZZRCMYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-3-cyclobutylbenzamide

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